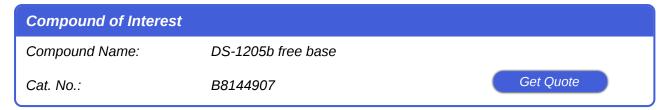


Application Notes and Protocols for DS-1205b Xenograft Models

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for utilizing the DS-1205b xenograft model. DS-1205b is a novel and selective small-molecule inhibitor of the AXL receptor tyrosine kinase.[1][2][3][4] The protocols outlined below are based on preclinical studies demonstrating the efficacy of DS-1205b in overcoming resistance to Epidermal Growth Factor Receptor (EGFR) tyrosine kinase inhibitors (TKIs) in non-small cell lung cancer (NSCLC).[1]

Introduction

The AXL receptor tyrosine kinase is a key player in signal transduction pathways that regulate cell migration, invasion, and drug sensitivity in malignant cells. Upregulation of AXL has been identified as a mechanism of acquired resistance to EGFR-TKIs in EGFR-mutant NSCLC. DS-1205b selectively inhibits AXL phosphorylation, thereby blocking this bypass signaling pathway. Preclinical xenograft models have shown that DS-1205b can delay the onset of resistance to EGFR-TKIs and restore their antitumor activity.

The following sections provide quantitative data from key preclinical studies, detailed experimental protocols for establishing and utilizing DS-1205b xenograft models, and diagrams illustrating the relevant signaling pathways and experimental workflows.

Data Presentation



The efficacy of DS-1205b, both as a monotherapy and in combination with EGFR-TKIs, has been evaluated in various xenograft models. The following tables summarize the key quantitative findings from these studies.

Table 1: Antitumor Activity of DS-1205b Monotherapy in NIH3T3-AXL Xenograft Model

Dose of DS-1205b (mg/kg)	Tumor Growth Inhibition (%)	Statistical Significance (vs. Vehicle)
3.1	39%	P < 0.01
6.3	Not Specified	P < 0.001
12.5	Not Specified	P < 0.001
25	Not Specified	P < 0.001
50	94%	P < 0.001

Table 2: Efficacy of DS-1205b in Combination with Erlotinib in an Erlotinib-Resistant HCC827 Xenograft Model

Treatment Group	Dose of DS-1205b (mg/kg)	Tumor Growth Inhibition (%)	Statistical Significance
Erlotinib + DS-1205b	25	47%	Not Specified
Erlotinib + DS-1205b	50	97%	P = 0.0100

Table 3: Effect of DS-1205b in Combination with Osimertinib in an Osimertinib-Acquired Resistance HCC827 Xenograft Model

Treatment Group	Dose of DS-1205b (mg/kg)	Outcome
Osimertinib + DS-1205b	12.5 - 50	Dose-dependent delay in tumor volume increase

Experimental Protocols



The following are detailed protocols for establishing and conducting studies with DS-1205b in xenograft models, based on published research.

Protocol 1: NIH3T3-AXL Xenograft Model for Monotherapy Efficacy

- Cell Line: NIH3T3 cells engineered to overexpress AXL (NIH3T3-AXL).
- Animal Model: Female BALB/c nude mice, 5-6 weeks old.
- Tumor Implantation: Subcutaneously implant 5 x 10⁶ NIH3T3-AXL cells in a 1:1 mixture with Matrigel into the flank of each mouse.
- Tumor Growth and Grouping: Allow tumors to reach a volume of approximately 100-200 mm³. Randomize mice into treatment and control groups.
- DS-1205b Administration:
 - Prepare DS-1205b in a vehicle solution (e.g., 0.5% methylcellulose).
 - Administer DS-1205b orally, twice daily (BID), at the desired doses (e.g., 3.1, 6.3, 12.5, 25, 50 mg/kg).
 - Administer vehicle solution to the control group.
- Monitoring:
 - Measure tumor volume with calipers twice weekly using the formula: (Length x Width²) / 2.
 - Monitor animal body weight and general health status.
- Endpoint: Continue treatment for a predefined period (e.g., 14-21 days) or until tumors in the control group reach a specified size. Euthanize mice and excise tumors for further analysis (e.g., Western blotting, immunohistochemistry).

Protocol 2: HCC827 NSCLC Xenograft Model for Combination Therapy with EGFR-TKIs

• Cell Line: HCC827 human NSCLC cell line with an EGFR mutation.

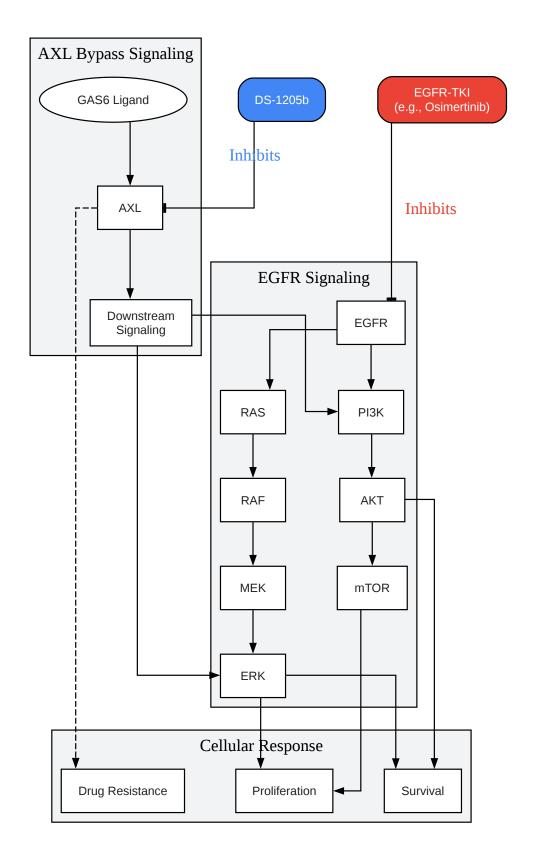


- Animal Model: Female BALB/c nude mice, 5-6 weeks old.
- Tumor Implantation: Subcutaneously implant 5 x 10⁶ HCC827 cells in a 1:1 mixture with Matrigel into the flank of each mouse.
- Establishment of EGFR-TKI Resistance (if applicable):
 - To model acquired resistance, treat tumor-bearing mice with an EGFR-TKI (e.g., erlotinib at 25 mg/kg, once daily) until tumors become refractory to treatment.
- Treatment Groups:
 - Vehicle control
 - EGFR-TKI monotherapy (e.g., erlotinib or osimertinib)
 - DS-1205b monotherapy
 - Combination of EGFR-TKI and DS-1205b
- Drug Administration:
 - Administer DS-1205b orally, twice daily (BID), at desired doses (e.g., 12.5, 25, 50 mg/kg).
 - Administer EGFR-TKI as per the established protocol (e.g., erlotinib at 25 mg/kg, once daily, orally).
- Monitoring and Endpoint: Follow the monitoring and endpoint procedures as described in Protocol 1.

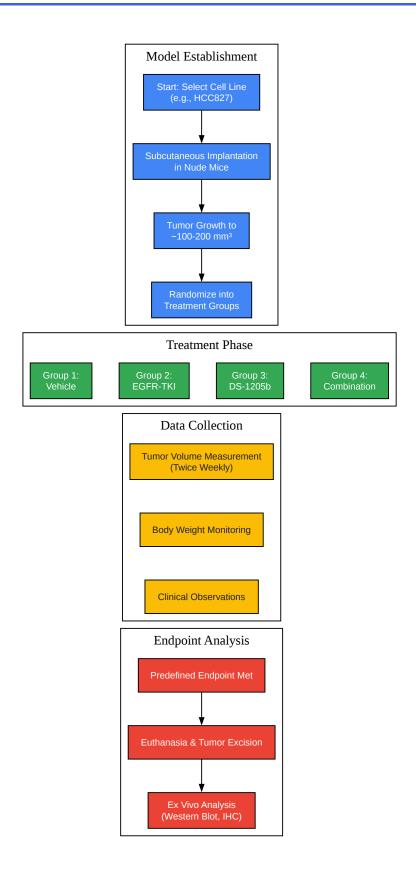
Visualizations

Signaling Pathway Diagram









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